

Application Notes & Protocols: Neutron Activation Analysis for Uranium-235 Detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

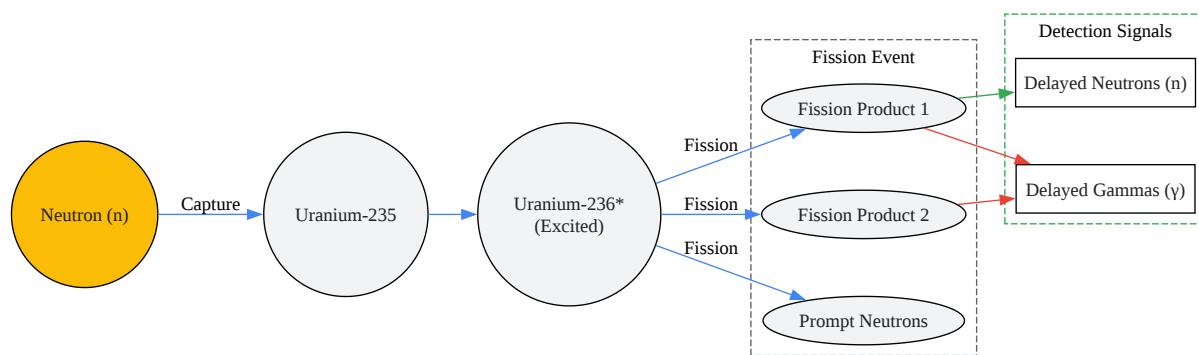
Compound Name: **Uranium-235**

Cat. No.: **B1209698**

[Get Quote](#)

Introduction

Neutron Activation Analysis (NAA) is a highly sensitive, non-destructive nuclear analytical technique used for determining the elemental composition of a wide variety of materials.^[1] It is particularly effective for the quantification of the fissile isotope **Uranium-235** (U-235). The method relies on the bombardment of a sample with neutrons, which causes elements within the sample to form radioactive isotopes.^[1] As these unstable isotopes decay, they emit characteristic gamma rays.^[2] The energy and intensity of these gamma rays are unique to each element, allowing for their identification and quantification.


For U-235, NAA offers two primary detection strategies:

- Delayed Neutron Counting (DNC): This is a highly specific and sensitive method for fissile materials. Neutron capture by a U-235 nucleus induces fission, producing unstable fission products. A small fraction of these products decay by emitting a neutron after a short delay (milliseconds to minutes).^[3] The detection of these "delayed" neutrons is a direct signature of a fission event and, therefore, of the presence of U-235.^{[3][4]}
- Instrumental Neutron Activation Analysis (INAA) via Fission Product Gamma Rays: This method involves measuring the characteristic gamma rays emitted from the radioactive fission products generated by the U-235(n,f) reaction.^{[2][5]} By identifying and quantifying specific fission products like ¹⁴⁰La, ¹³¹I, or ¹⁴³Ce, the original amount of U-235 can be determined.^{[6][7]}

These methods are widely applied in nuclear technology, geological surveying, environmental monitoring, and materials science.[4][8]

Fundamental Principle of U-235 Detection

The core of the analysis is the neutron-induced fission of U-235. A target U-235 nucleus captures a thermal neutron, forming a highly excited U-236 compound nucleus. This nucleus promptly fissions, splitting into two smaller nuclei (fission products), and releasing prompt neutrons, gamma rays, and a significant amount of energy.[5] Certain fission products are neutron-rich and subsequently decay via beta emission, sometimes populating an excited state that de-excites by emitting a delayed neutron. It is these delayed neutrons or the characteristic gamma rays from the fission products that are measured.[3]

[Click to download full resolution via product page](#)

Figure 1: Nuclear reaction pathway for U-235 detection via NAA.

Experimental Protocols

The following protocols provide detailed methodologies for the two primary NAA techniques for U-235 detection. Sample preparation and irradiation conditions are critical and should be

optimized based on the sample matrix, expected U-235 concentration, and available facilities.

Protocol 1: Delayed Neutron Counting (DNC)

This method is rapid, highly specific to fissile isotopes, and suffers from fewer spectral interferences than gamma-ray analysis.

1. Instrumentation:

- Nuclear Reactor or Neutron Generator: Providing a stable thermal neutron flux.
- Pneumatic Transfer System: For rapid transfer of the sample from the irradiation position to the counting station.
- Neutron Detector Array: Typically consists of multiple Helium-3 (${}^3\text{He}$) or Boron Trifluoride (BF_3) proportional counters embedded in a moderating material like paraffin or polyethylene. [9]
- Counting Electronics: Preamplifiers, amplifiers, discriminators, and a scaler/timer.

2. Procedure:

- Sample Preparation:
 - Accurately weigh 100 mg to 10 g of the homogeneous, dry sample material into a clean polyethylene vial. The sample mass depends on the expected uranium concentration.[10]
 - Prepare a set of calibration standards using certified uranium reference materials with known U-235 content, matching the matrix of the unknown samples as closely as possible.
 - Prepare an empty vial to be run as a blank to determine background counts.
- Irradiation:
 - Place the encapsulated sample into the pneumatic transfer system.
 - Irradiate the sample in a thermal neutron flux (e.g., $10^{12} \text{ n}\cdot\text{cm}^{-2}\cdot\text{s}^{-1}$) for a fixed time, typically 60 seconds.[9]

- Decay (Cooling):
 - After irradiation, the sample is pneumatically transferred to the counting station.
 - Allow for a short decay time, typically 20-30 seconds, to let short-lived, non-fission product radioisotopes (like those from Oxygen and Nitrogen in the air) decay.
- Counting:
 - Count the emitted delayed neutrons using the detector array for a fixed period, typically 60 seconds.^[9] The high-efficiency detector array is designed to thermalize and count the fast neutrons emitted from the sample.
- Data Analysis:
 - Record the total neutron counts for the sample, standards, and blank.
 - Subtract the blank count from all sample and standard measurements to get the net counts.
 - Construct a calibration curve by plotting the net counts of the standards versus their known U-235 mass.
 - Determine the U-235 mass in the unknown samples by interpolating their net counts on the calibration curve.

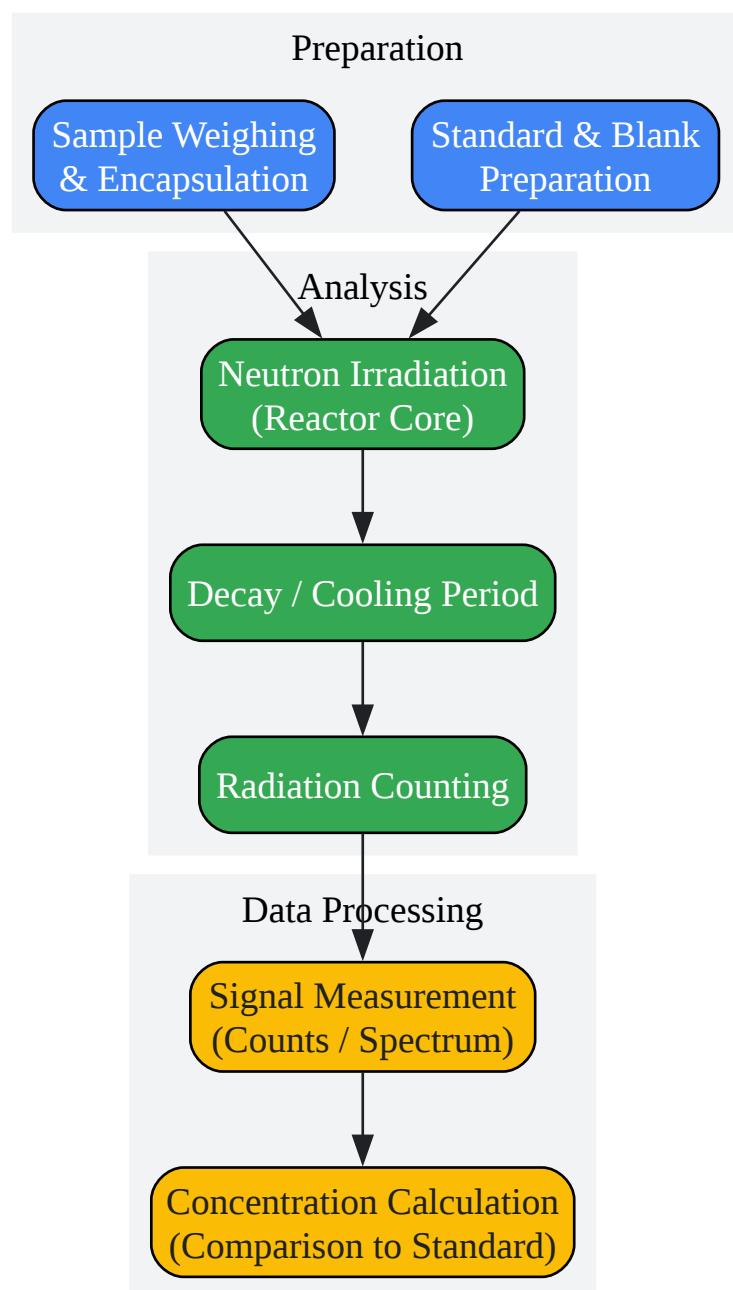
Protocol 2: Instrumental Neutron Activation Analysis (INAA) by Gamma-Ray Spectrometry

This method is suitable for multi-elemental analysis and can be performed when a DNC system is unavailable. It relies on measuring the gamma rays from specific fission products.

1. Instrumentation:

- Nuclear Reactor: Providing a stable thermal neutron flux.
- High-Purity Germanium (HPGe) Detector: For high-resolution gamma-ray spectroscopy.^[7]

- Multi-Channel Analyzer (MCA) and associated electronics.
- Lead shielding for the detector to reduce background radiation.


2. Procedure:

- Sample Preparation:
 - Accurately weigh 50-300 mg of the homogeneous sample into a clean polyethylene or quartz vial.[\[10\]](#) Quartz is used for longer irradiations at higher flux.
 - Prepare standards and blanks as described in the DNC protocol.
- Irradiation:
 - Simultaneously irradiate the samples and standards in the reactor.[\[2\]](#)
 - Irradiation time can vary from minutes to hours depending on the target fission products and their half-lives. A 30-minute irradiation is a common starting point.[\[8\]](#)
- Decay (Cooling):
 - Allow the samples to decay for a period to reduce the activity of short-lived interfering radionuclides (e.g., from Na, K, Br).[\[7\]](#)
 - The cooling time is critical and depends on the fission product of interest. For ^{140}La ($T_{1/2} = 1.678$ days), a cooling time of several days is appropriate to allow its parent, ^{140}Ba ($T_{1/2} = 12.75$ days), to decay and build up the ^{140}La activity.[\[6\]](#)
- Gamma-Ray Counting:
 - Place the sample at a reproducible distance from the HPGe detector.
 - Acquire a gamma-ray spectrum for a sufficient time to achieve good counting statistics for the photopeaks of interest.
- Data Analysis:

- Identify the characteristic gamma-ray photopeaks of the chosen fission product indicators (e.g., ^{140}La at 1596.5 keV, ^{131}I at 364.5 keV).
- Calculate the net peak area (total counts minus background) for the identified peaks in both samples and standards.
- The concentration of U-235 in the sample is calculated by comparing the net peak areas of the sample to those of the standards, correcting for differences in mass, irradiation time, decay time, and counting time.

Experimental Workflow Visualization

The general workflow for NAA can be visualized as a sequence of steps from sample handling to final data interpretation.

[Click to download full resolution via product page](#)

Figure 2: Generalized experimental workflow for Neutron Activation Analysis.

Quantitative Data and Performance

The performance of NAA for U-235 detection is highly dependent on the chosen method, instrumentation, and sample matrix.

Parameter	Delayed Neutron Counting (DNC)	INAA (Gamma Spectrometry)	Notes / Reference
Detection Limit	~0.5 ppm (µg/g)	~0.6 ng/g (0.0006 ppm)	DNC is excellent for bulk analysis, while INAA can achieve very low detection limits with optimized conditions.[6][10]
Precision	3% RSD at >5 ppm; 10% RSD below 5 ppm	~5% RSD	Precision is generally very good for both methods, often better than 0.1% under ideal conditions.[1][10]
Analysis Time	Rapid (minutes per sample)	Slower (hours to days, including decay)	DNC is significantly faster due to the short half-lives of delayed neutron precursors.
Specificity	High for fissile isotopes (U-235, Pu-239, U-233)	Moderate; subject to spectral interferences	DNC is highly specific to fission. INAA requires careful selection of fission products to avoid interferences from other activated elements.[2][7]
Interferences	High concentrations of Boron or Cadmium (neutron absorbers). Thorium (fast fission).	Spectral overlap from other activated elements (e.g., high La, Ce, Mo content). High matrix activity.[2][7]	Self-shielding can affect accuracy in samples with high concentrations of neutron-absorbing elements.[2]

Potential Interferences and Mitigation

- Spectral Interferences (INAA): High concentrations of elements like Lanthanum, Cerium, or Molybdenum in the sample can interfere with the determination of U-235, as their activation products may have gamma rays that overlap with those of the fission products.[2] This can be mitigated by using high-resolution HPGe detectors, selecting interference-free fission product peaks, or by applying mathematical corrections.[2]
- Fission of Other Isotopes (DNC/INAA): Thorium-232 can undergo fission with fast neutrons, and Uranium-238 can undergo fission with very high-energy neutrons, potentially contributing to the signal. This is typically a minor issue in a well-thermalized neutron flux but should be considered.
- Self-Shielding: In samples containing high concentrations of elements with large neutron capture cross-sections (e.g., Boron, Cadmium, Gadolinium), the neutron flux inside the sample can be reduced compared to the surface.[2] This "self-shielding" can lead to an underestimation of the U-235 content. Mitigation involves using smaller sample sizes or diluting the sample in a non-absorbing matrix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neutron activation analysis - Wikipedia [en.wikipedia.org]
- 2. Neutron Activation Analysis | U.S. Geological Survey [usgs.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. A COMPREHENSIVE STUDY OF THE NEUTRON ACTIVATION ANALYSIS OF URANIUM BY DELAYED-NEUTRON COUNTING (Technical Report) | OSTI.GOV [osti.gov]
- 5. Physics of Uranium and Nuclear Energy - World Nuclear Association [world-nuclear.org]
- 6. researchgate.net [researchgate.net]
- 7. iancas.org.in [iancas.org.in]
- 8. A neutron activation analysis procedure for the determination of uranium, thorium and potassium in geologic samples | U.S. Geological Survey [usgs.gov]

- 9. researchgate.net [researchgate.net]
- 10. ansto.gov.au [ansto.gov.au]
- To cite this document: BenchChem. [Application Notes & Protocols: Neutron Activation Analysis for Uranium-235 Detection]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209698#neutron-activation-analysis-for-uranium-235-detection\]](https://www.benchchem.com/product/b1209698#neutron-activation-analysis-for-uranium-235-detection)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com